2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE
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Overview
Description
2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE is a complex organic compound with a unique structure that includes a triazole ring, a cyclopentyl group, and a furylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE typically involves multiple stepsThe final step involves the attachment of the furylmethyl group to the acetamide backbone .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .
Scientific Research Applications
2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE
- ETHYL 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)THIO]ACETATE
Uniqueness
2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(2-FURYLMETHYL)ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-[(5-cyclopentyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-2-20-15(12-6-3-4-7-12)18-19-16(20)23-11-14(21)17-10-13-8-5-9-22-13/h5,8-9,12H,2-4,6-7,10-11H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAMETKTLHWLCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=CO2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816848 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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